molecular formula C11H15NS B183660 N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine CAS No. 774556-71-7

N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine

Cat. No.: B183660
CAS No.: 774556-71-7
M. Wt: 193.31 g/mol
InChI Key: IGTPZGXOHNYESV-UHFFFAOYSA-N
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Description

N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine is an organic compound that features a cyclopropane ring attached to an amine group, with a 4-methylsulfanylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the 4-methylsulfanylphenyl Group:

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify the amine group using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: De-methylsulfanylated products, modified amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylsulfanylphenyl)methyl]cyclopentanamine
  • N-[(4-methylsulfanylphenyl)methyl]cyclohexanamine
  • N-[(4-methylsulfanylphenyl)methyl]cyclobutanamine

Uniqueness

N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cyclobutane analogs. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTPZGXOHNYESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356827
Record name N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774556-71-7
Record name N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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